molecular formula C13H18N2O3 B1681819 (S)-2-Acetamido-N-benzyl-3-methoxypropanamide CAS No. 175481-37-5

(S)-2-Acetamido-N-benzyl-3-methoxypropanamide

Cat. No. B1681819
CAS RN: 175481-37-5
M. Wt: 250.29 g/mol
InChI Key: VPPJLAIAVCUEMN-LBPRGKRZSA-N
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Description

(S)-Lacosamide is discontinued (DEA controlled substance). It is an inhibitor of CRMP2 phosphorylation by cyclin dependent kinase 5 (Cdk5) in rat TG slices. It decreases depolarization-evoked Ca2+ influx in TG cells in culture and blocks capsaicin-evoked CGRP release from dural nerve terminals in the rat and ex vivo cranial cup preparation.

Scientific Research Applications

Anticonvulsant Activities

(S)-2-Acetamido-N-benzyl-3-methoxypropanamide has been studied extensively for its potential in treating neurological disorders, particularly epilepsy. This compound, along with its derivatives, has shown significant anticonvulsant activities. Studies have demonstrated its efficacy in protecting against seizures induced in animal models, indicating its potential as a therapeutic agent in epilepsy treatment (Habernickel, 2003), (D. Choi, J. Stables, H. Kohn, 1996).

Mechanism of Action in Epilepsy

The efficacy of this compound in epilepsy treatment is linked to its unique pharmacological profile. It operates by selectively enhancing slow sodium channel inactivation, distinguishing it from other antiepileptic drugs. This specific action makes it a potent agent in controlling seizures, providing a novel approach to epilepsy management (Rogawski, Tofighy, White, Matagne, Christian Wolff, 2015).

Neuroprotection

This compound also demonstrates neuroprotective properties. Studies indicate its ability to protect neurons from ischemic injury without affecting physiological synaptic plasticity. This suggests its potential in treating conditions where neuronal damage is a concern, such as stroke or neurodegenerative diseases (P. Mazzocchetti et al., 2018).

Synthesis and Chemical Characterization

The synthesis and structural analysis of this compound and its analogs are crucial for understanding their biological activities. Studies focusing on the synthesis, crystalline structure, and molecular interactions provide insights into how structural variations can influence therapeutic efficacy and safety (A. Camerman, A. Hempel, D. Mastropaolo, N. Camerman, 2005).

properties

IUPAC Name

(2S)-2-acetamido-N-benzyl-3-methoxypropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3/c1-10(16)15-12(9-18-2)13(17)14-8-11-6-4-3-5-7-11/h3-7,12H,8-9H2,1-2H3,(H,14,17)(H,15,16)/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPPJLAIAVCUEMN-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(COC)C(=O)NCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H](COC)C(=O)NCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00442825
Record name N~2~-Acetyl-N-benzyl-O-methyl-L-serinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00442825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

175481-37-5
Record name (2S)-2-(Acetylamino)-3-methoxy-N-(phenylmethyl)propanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175481-37-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name SPM-6953
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0175481375
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N~2~-Acetyl-N-benzyl-O-methyl-L-serinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00442825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SPM-6953
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3F3M716PY8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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